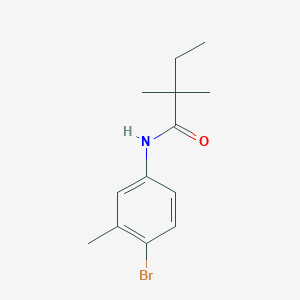![molecular formula C11H12ClN3O2S2 B215780 N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, commonly known as ACT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACT belongs to the class of thiadiazole derivatives and has shown promising results in scientific research studies.
作用机制
The mechanism of action of ACT is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. ACT has shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, ACT has shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is involved in the growth and proliferation of cancer cells. ACT has also shown to inhibit the activity of beta-secretase 1 (BACE1), which is involved in the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
ACT has shown to have various biochemical and physiological effects in scientific research studies. In vitro studies have shown that ACT inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, ACT has shown to inhibit the expression of COX-2 and LOX in various cell lines. In vivo studies have shown that ACT reduces inflammation and pain in animal models of arthritis. Furthermore, ACT has shown to inhibit the growth of cancer cells in vitro and in vivo. ACT has also shown to inhibit the formation of amyloid-beta plaques in vitro.
实验室实验的优点和局限性
ACT has various advantages and limitations for lab experiments. One advantage is that it has shown to be a potent inhibitor of various enzymes and receptors, making it a viable compound for scientific research studies. Additionally, the synthesis of ACT has been optimized to increase yield and purity, making it a readily available compound for scientific research studies. One limitation is that the mechanism of action of ACT is not fully understood, making it difficult to determine its exact effects on the body. Additionally, further studies are needed to determine the safety and efficacy of ACT in humans.
未来方向
There are various future directions for the study of ACT. One future direction is to further investigate the mechanism of action of ACT, to determine its exact effects on the body. Additionally, further studies are needed to determine the safety and efficacy of ACT in humans. Furthermore, ACT has shown to have potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease, and further studies are needed to determine its potential as a therapeutic agent.
合成方法
The synthesis of ACT involves the reaction of 5-amino-2-acetylthiophene with chloroacetic acid to form 5-acetyl-2-(chloromethyl)thiophene. This intermediate then undergoes a reaction with thiosemicarbazide to form the final product, N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. The synthesis of ACT has been optimized to increase yield and purity, making it a viable compound for scientific research studies.
科学研究应用
ACT has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, ACT has shown promising results as an anti-inflammatory and analgesic agent. ACT has also been studied for its potential use in the treatment of cancer, as it has shown to inhibit the growth of cancer cells in vitro. Additionally, ACT has been studied for its potential use in the treatment of Alzheimer's disease, as it has shown to inhibit the formation of amyloid-beta plaques in vitro.
属性
产品名称 |
N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide |
|---|---|
分子式 |
C11H12ClN3O2S2 |
分子量 |
317.8 g/mol |
IUPAC 名称 |
N-[4-acetyl-5-(5-chlorothiophen-2-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H12ClN3O2S2/c1-6(16)13-10-14-15(7(2)17)11(3,19-10)8-4-5-9(12)18-8/h4-5H,1-3H3,(H,13,14,16) |
InChI 键 |
JGNDUWAOYZTXLC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC=C(S2)Cl)C(=O)C |
规范 SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC=C(S2)Cl)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)
![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)



